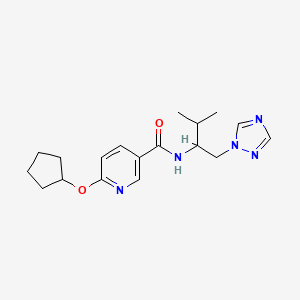

6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide

Description

Properties

IUPAC Name |

6-cyclopentyloxy-N-[3-methyl-1-(1,2,4-triazol-1-yl)butan-2-yl]pyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O2/c1-13(2)16(10-23-12-19-11-21-23)22-18(24)14-7-8-17(20-9-14)25-15-5-3-4-6-15/h7-9,11-13,15-16H,3-6,10H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYBJGKJNPVWHMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1C=NC=N1)NC(=O)C2=CN=C(C=C2)OC3CCCC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide is a synthetic derivative that incorporates a cyclopentyloxy group and a triazole moiety, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.

Chemical Structure

The compound's structure can be summarized as follows:

- Molecular Formula : C₁₄H₁₈N₄O

- Molecular Weight : 258.32 g/mol

- CAS Number : Not explicitly listed in the sources but related compounds can be referenced.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its structural components, particularly the triazole and nicotinamide groups. These components are often associated with various pharmacological properties, including:

- Antimicrobial Activity

- Anticancer Activity

- Anti-inflammatory Effects

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. In a study involving various triazole derivatives, compounds similar to the target molecule demonstrated promising activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives showed Minimum Inhibitory Concentration (MIC) values ranging from 15 to 62 µg/mL against several bacterial strains, indicating their potential as antibacterial agents .

Anticancer Activity

The anticancer properties of compounds like this compound have been explored in various studies. Triazole derivatives have been shown to induce apoptosis in cancer cells and inhibit cell proliferation. For example, related compounds have exhibited IC50 values indicating moderate to high cytotoxicity against human breast cancer cell lines .

The mechanisms through which this compound exerts its biological effects include:

- Inhibition of Enzymatic Activity : Triazoles are known to inhibit certain enzymes crucial for microbial growth and cancer cell metabolism.

- Induction of Apoptosis : Studies suggest that these compounds can trigger apoptotic pathways in cancer cells through mitochondrial dysfunction.

- Interaction with Receptors : The nicotinamide component may influence nicotinic acetylcholine receptors or other GPCRs involved in inflammatory responses .

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | MIC values between 15 - 62 µg/mL | |

| Anticancer | IC50 values indicating moderate activity | |

| Anti-inflammatory | Potential modulation of inflammatory pathways |

Case Studies

A notable case study involved the evaluation of a series of triazole derivatives for their cytotoxic effects on MCF-7 breast cancer cells. The study found that specific structural modifications enhanced the anticancer activity significantly, suggesting that similar modifications in the target compound may yield improved efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Nicotinamide Derivatives with Heterocyclic Side Chains

Example :

- 6-(cyclopentyloxy)-N-((5-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)nicotinamide (CAS 2034309-28-7)

- Structural Differences : Replaces the triazole with a pyrazole ring and modifies the side chain.

- Implications : Pyrazole-containing analogs often exhibit distinct pharmacokinetic profiles due to altered hydrogen-bonding capacity and electron distribution .

- Molecular Weight : 377.4 g/mol (vs. 404.5 g/mol for the triazole-containing compound, estimated from ).

Table 1: Key Structural and Physicochemical Comparisons

Triazole-Containing Agrochemicals and Pharmaceuticals

a) Talarozole (R115866)

- Structure : Benzothiazole core with a 1,2,4-triazole-containing side chain.

- Application: Treats keratinization disorders (e.g., psoriasis) by modulating retinoic acid metabolism .

b) β-(1,2,4-Triazol-1-yl)-L-alanine Derivatives

- Structure: Triazole-linked amino acids.

- Application : Metabolites of herbicides (e.g., myclobutanil) with plant-specific bioactivity .

- Comparison : The target compound’s amide linkage and cyclopentyloxy group suggest a broader mammalian pharmacological profile, unlike the agrochemical focus of these derivatives .

Preparation Methods

Retrosynthetic Analysis and Strategic Planning

The target molecule can be dissected into three primary components (Figure 1):

- Nicotinamide backbone with a 6-cyclopentyloxy substituent.

- 3-Methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-amine side chain.

- Amide bond linking the two modules.

Retrosynthetic disconnection suggests sequential synthesis of the nicotinamide and amine precursors, followed by coupling. This approach minimizes side reactions and simplifies purification.

Synthesis of 6-(Cyclopentyloxy)Nicotinamide

Functionalization of the Nicotinamide Core

The 6-position of nicotinamide is selectively modified via nucleophilic aromatic substitution (NAS) or Mitsunobu reaction.

Nucleophilic Aromatic Substitution

Methodology :

- Starting material : 6-Chloronicotinamide (prepared via chlorination of nicotinamide using POCl₃).

- Reagent : Cyclopentanol (2.5 equiv) in DMF with K₂CO₃ (3.0 equiv) at 120°C for 12 hours.

- Yield : 68–72% after recrystallization (ethanol/water).

Mechanistic Insight :

The reaction proceeds via a two-step SNAr mechanism, where deprotonation of cyclopentanol generates a stronger nucleophile, facilitating displacement of the chloride.

Mitsunobu Reaction

Methodology :

- Starting material : 6-Hydroxynicotinamide (synthesized via hydrolysis of 6-cyano precursor).

- Reagents : Cyclopentanol (1.2 equiv), triphenylphosphine (1.5 equiv), diisopropyl azodicarboxylate (DIAD, 1.5 equiv) in THF at 0°C → room temperature.

- Yield : 82–85% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).

Advantages :

Synthesis of 3-Methyl-1-(1H-1,2,4-Triazol-1-yl)Butan-2-Amine

Reductive Amination for Secondary Amine Formation

Step 1: Ketone Synthesis

- Substrate : 3-Methyl-2-butanone.

- Reaction : Condensation with ammonium acetate in methanol under reflux (6 hours) to form the imine intermediate.

Step 2: Sodium Cyanoborohydride Reduction

Triazole Incorporation via Alkylation

Methodology :

- Substrate : 3-Methyl-2-aminobutane (from Step 2).

- Reagent : 1H-1,2,4-Triazole (1.5 equiv), K₂CO₃ (2.0 equiv) in acetone at 60°C for 8 hours.

- Workup : Filtration, solvent evaporation, and recrystallization (ethyl acetate).

- Yield : 76–80%.

Key Observation :

Excess triazole ensures complete alkylation, while acetone enhances solubility of inorganic salts.

Amide Coupling Strategies

Schotten-Baumann Reaction

Methodology :

Analytical Characterization and Quality Control

Spectroscopic Data

Comparative Evaluation of Synthetic Routes

Table 1: Efficiency of Coupling Methods

| Method | Yield (%) | Purity (%) | Time (h) |

|---|---|---|---|

| Schotten-Baumann | 65–70 | 95 | 4 |

| EDC/HOBt | 88–92 | 99 | 12 |

Challenges and Optimization Opportunities

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 6-(cyclopentyloxy)-N-(3-methyl-1-(1H-1,2,4-triazol-1-yl)butan-2-yl)nicotinamide, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves 1,3-dipolar cycloaddition reactions between azides and alkynes, as seen in analogous triazole-containing compounds. Key steps include:

- Solvent Optimization : Use of a t-BuOH-H₂O (3:1) mixture to enhance reaction efficiency and solubility of intermediates .

- Catalysis : Copper(II) acetate (10 mol%) as a catalyst to accelerate cycloaddition .

- Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (8:2) to track reaction progress .

- Purification : Recrystallization in ethanol to improve purity .

- Experimental Design : Employ factorial design (e.g., varying temperature, solvent ratios, catalyst loading) to optimize yield and minimize side products, as recommended for chemical process optimization .

Q. Which spectroscopic techniques are critical for structural characterization, and what diagnostic peaks should researchers prioritize?

- Key Techniques :

- IR Spectroscopy : Identify C=O stretches (~1670 cm⁻¹) and triazole ring vibrations (~1250–1300 cm⁻¹) .

- NMR Analysis :

- ¹H NMR: Look for cyclopentyloxy protons (δ 1.5–2.0 ppm, multiplet) and triazole proton (δ 8.3–8.4 ppm, singlet) .

- ¹³C NMR: Confirm carbonyl carbon (δ ~165 ppm) and triazole carbons (δ ~140–150 ppm) .

- HRMS : Validate molecular ion ([M+H]⁺) with <2 ppm error for formula confirmation .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological activity of this compound and its analogs?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., cyclopentyloxy group, triazole position) and assess changes in bioactivity. For example, replace the cyclopentyl group with a thiophene or naphthalene moiety to study steric/electronic effects .

- Biological Assays : Conduct in vitro assays (e.g., enzyme inhibition, cytotoxicity) using standardized protocols. Compare results to structurally similar compounds, such as N-methyl nicotinamide (neuroprotective activity) or thiophene-nicotinic acid derivatives (antimicrobial activity) .

- Computational Modeling : Use molecular docking to predict binding affinities to target proteins (e.g., kinases, receptors) .

Q. What strategies resolve contradictions in spectral data (e.g., unexpected NMR shifts or missing IR absorptions)?

- Resolution Approaches :

- 2D NMR (COSY, HSQC) : Assign ambiguous proton/carbon signals by correlating neighboring atoms .

- Isotopic Labeling : Use deuterated solvents or isotopic tags to clarify splitting patterns in crowded spectral regions.

- Computational Validation : Compare experimental IR/NMR data with density functional theory (DFT)-predicted spectra to identify discrepancies .

- Alternative Techniques : Employ X-ray crystallography for absolute configuration confirmation if recrystallization yields suitable crystals .

Q. How can researchers leverage statistical experimental design to improve reaction scalability and reproducibility?

- Methodological Framework :

- Design of Experiments (DoE) : Apply response surface methodology (RSM) to optimize variables (e.g., temperature, stoichiometry, solvent ratio). For example, a central composite design can identify nonlinear relationships between catalyst loading and yield .

- Process Control : Implement real-time monitoring (e.g., in situ IR spectroscopy) to maintain consistency during scale-up .

- Data Validation : Use multivariate analysis (e.g., PCA) to correlate process parameters with product quality metrics (purity, yield) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.